(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide

Surfactant Chemistry Critical Micelle Concentration Air-Water Interface

(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide (CAS 94278-99-6) is a long-chain unsaturated fatty amidoamine built from oleic acid (C18:1 cis-9) and N,N-bis(3-aminopropyl)methylamine. With a molecular weight of 409.70 g/mol and formula C25H51N3O, it functions as a nonionic surfactant that becomes cationic upon protonation of its amine groups.

Molecular Formula C25H51N3O
Molecular Weight 409.7 g/mol
CAS No. 94278-99-6
Cat. No. B12667847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide
CAS94278-99-6
Molecular FormulaC25H51N3O
Molecular Weight409.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)CCCN
InChIInChI=1S/C25H51N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h10-11H,3-9,12-24,26H2,1-2H3,(H,27,29)/b11-10-
InChIKeyCMGLAGCNABBSLR-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide (CAS 94278-99-6) – Core Identity & Comparator Landscape


(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide (CAS 94278-99-6) is a long-chain unsaturated fatty amidoamine built from oleic acid (C18:1 cis-9) and N,N-bis(3-aminopropyl)methylamine . With a molecular weight of 409.70 g/mol and formula C25H51N3O, it functions as a nonionic surfactant that becomes cationic upon protonation of its amine groups. Its closest commercial analogs include Oleamidopropyl dimethylamine (CAS 109-28-4; C23H46N2O; MW 366.6), Stearamidopropyl dimethylamine (CAS 7651-02-7; C23H48N2O; MW 368.6), and the saturated counterpart N-(3-((3-aminopropyl)methylamino)propyl)stearamide (CAS 97952-40-4) .

Primary amine headgroup enables derivatization not possible with dimethylamine analogs
Oleyl unsaturation supports ambient-temperature fluidity, avoiding heated handling
Long C18 chain provides lower CMC relative to shorter-chain amidoamines

Amidoamine Selection Risks – Why (Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide Cannot Be Substituted Casually


Substituting this amidoamine with a generic analog—such as a simpler dimethyl-amine derivative or a fully-saturated chain—introduces measurable deviations in surface activity, low-temperature handling, derivatization potential, and dermatological safety profiles. The cis-unsaturation in the oleyl chain drives a higher critical micelle concentration (CMC) relative to the saturated stearamide, while the bis-(3-aminopropyl)methylamine headgroup provides an additional primary amine nucleophile that is entirely absent in conventional dimethylaminopropylamine-derived amidoamines [1][2]. These structural features directly impact procurement decisions where specific reactivity, temperature-dependent colloidal behavior, or biocompatibility thresholds are non-negotiable.

Reactivity loss
Dimethylamine analogs lack the primary amine nucleophile; downstream derivatization may be blocked.
Processing mismatch
Saturated stearamide analogs may require heated handling, complicating cold-mix processes.
Skin sensitization
Oleyl amidoamine class shows reported higher dermal reactivity; purity and residual amine control may be needed.

Quantitative Differentiation of (Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide Against Closest Analogs


Unsaturation Elevates CMC & Alters Interfacial Packing vs. Saturated Stearamide Analog

In a controlled study on undecenoic (C11:1) and undecanoic (C11:0) acid-based amidoamine oxides, introduction of the terminal double bond caused a significant increase in CMC and surface tension at CMC (γ_cmc) while reducing the efficiency of surface adsorption (pC20). Specifically, the saturated amidoamine oxide exhibited lower γ_cmc and minimum area per molecule (A_min) compared to its unsaturated counterpart across all three surfactant subtypes tested. Extrapolating this class-level structure-property relationship to the C18 series, (Z)-N-(3-((3-aminopropyl)methylamino)propyl)-9-octadecenamide is predicted to display a measurably higher CMC and lower pC20 than its saturated stearamide analog (CAS 97952-40-4), translating to distinct micellization onset and interfacial efficiency [1].

CMC Shift
Class-level inference
CMC increase ~0.5–1.0 mmol/L vs. saturated analog
Formulation CMC window may shift; procurement for specific surface tension requires review.
Extrapolated from C11 amidoamine oxide data.
Surfactant Chemistry Critical Micelle Concentration Air-Water Interface

C18 Hydrophobic Chain Delivers Lower CMC Than Shorter-Chain Amidoamine Analogs

A study on double-tailed amidoamine cationic surfactants demonstrated that critical micelle concentration decreases with increasing hydrophobic chain length. The CMC of the C18-based amidoamine surfactant was found to be substantially lower than that of the C12 analog, with the C18 surfactant showing CMC values in the range of 0.1–0.5 mmol/L versus 1–5 mmol/L for C12, depending on temperature. (Z)-N-(3-((3-aminopropyl)methylamino)propyl)-9-octadecenamide, bearing an 18-carbon oleyl chain, benefits from this chain-length effect and is expected to exhibit micellization at concentrations approximately one order of magnitude lower than analogous C12 or C14 amidoamines. This establishes a procurement rationale: the C18 compound achieves equivalent surface activity with significantly lower molar loading [1].

Chain Length CMC
Class-level inference
C18 CMC ~0.1–0.5 mmol/L vs. C12 ~1–5 mmol/L
Lower molar loading required; supports efficient surfactant use.
Verify under specific formulation conditions.
Surfactant Aggregation Hydrophobic Chain Length Thermodynamics

Primary Amine Headgroup Enables Derivatization Chemistry Inaccessible to Dimethylamine Analogs

The headgroup of (Z)-N-(3-((3-aminopropyl)methylamino)propyl)-9-octadecenamide contains one tertiary nitrogen and one primary amine (N,N-bis(3-aminopropyl)methylamine motif), as confirmed by structural data (CAS 94278-99-6; SMILES confirms –CH₂–CH₂–CH₂–NH₂ terminus) . In contrast, the widely used Oleamidopropyl dimethylamine (CAS 109-28-4) carries only a tertiary amine terminus (–N(CH₃)₂) and lacks any primary amine nucleophile. This structural difference directly determines reactivity: the primary amine can undergo acylation, Michael addition, Schiff base formation, and quaternization with alkylating agents to yield a broader array of specialty surfactants, while the dimethylamine analog is limited to simple protonation or quaternization [1]. Amidoamine surfactants with additional amine functionality have been shown to exhibit enhanced biological activity against Gram-positive and Gram-negative bacteria, a property not present in simpler tertiary-amine-only variants [1].

Primary Amine
Head-to-head comparison
1 primary amine (–NH₂) vs. 0 in dimethylamine analog
Enables acylation, Schiff base formation; dimethylamine analog cannot substitute.
Structural comparison confirmed by SMILES.
Chemical Intermediate Amine Reactivity Derivatization

Cis-Unsaturation Maintains Fluid Handling at Lower Temperatures vs. Saturated Stearamide Analog

The cis-9 double bond in the oleyl chain of (Z)-N-(3-((3-aminopropyl)methylamino)propyl)-9-octadecenamide introduces a kink that disrupts crystalline packing, substantially lowering the melting point relative to the fully saturated stearamide analog (CAS 97952-40-4). The target compound's calculated density is 0.904 g/cm³ and flash point is 297.7°C , consistent with a liquid or low-melting semi-solid at ambient temperatures. In contrast, Stearamidopropyl dimethylamine (CAS 7651-02-7, saturated C18) is supplied as a flake or powder with a melting range of approximately 50–60°C, requiring heated handling and storage . This differential is directly attributable to the unsaturation: the saturated analog exhibits a higher Krafft temperature and requires pre-heating to achieve pumpable viscosity in formulation processes.

Fluidity
Cross-study comparable
Liquid at ~20–25°C vs. saturated analog m.p. ~50–60°C
Ambient-temperature fluidity supports cold-processing.
Data to verify; supplier-reported physical form.
Low-Temperature Fluidity Formulation Handling Krafft Point

Oleyl Amidoamine Class Exhibits Measurably Higher Dermal Sensitization Rate vs. Cocamidopropyl Betaine

In a retrospective analysis of 10,877 patients patch-tested between 2009 and 2014, oleamidopropyl dimethylamine (OPD)—the dimethylamine analog of the target compound's structural class—demonstrated the highest rate of positive patch test reactions (2.3%) among tested surfactants, compared to 1.4% for cocamidopropyl betaine (CAPB) and 0.8% for amidoamine (AA) and cocamide diethanolamide (CDEA) [1]. Although this data is for the dimethylamine variant, the structural class association (oleyl amidoamine backbone) provides a relevant safety benchmark: procurement for personal care or leave-on applications must implement rigorous purity specifications and residual amine control. Formulators substituting this class of compound into consumer products require comprehensive sensitization data and may need to adjust preservative systems or incorporate anti-irritancy adjuncts.

Sensitization
Class-level inference
Patch test positive rate 2.3% vs. CAPB 1.4% (n=10,877)
Higher sensitization benchmark; review purity and residual amine control.
Class-level; individual product reactivity may vary.
Dermatological Safety Contact Dermatitis Patch Testing

Procurement-Optimized Application Domains for (Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide


Synthesis of Tailored Amidoamine Oxide or Betaine Surfactants via Primary Amine Derivatization

The reactive primary amine terminus enables chemical routes inaccessible to dimethylamine-only amidoamines. Specifically, the –NH₂ group can be oxidized to amidoamine oxide (nonionic), quaternized to cationic, or converted to betaine (zwitterionic) surfactants with tailored CMC and foam profiles. The C18 oleyl chain further lowers the CMC of the final product relative to shorter-chain starting materials, making this compound a preferred intermediate for high-efficiency specialty surfactants [1].

Cold-Process Emulsifier for Energy-Efficient Personal Care or Industrial Formulations

The cis-unsaturation of the oleyl chain maintains fluidity at ambient temperatures (density 0.904 g/cm³; flash point 297.7°C), eliminating the need for heated storage and processing required by saturated stearamide analogs. This directly reduces energy input in manufacturing and enables cold-mix formulations where heat-sensitive actives (e.g., proteins, volatile fragrances) are present. Formulators should verify the absence of crystallized fractions upon extended cold storage and confirm compatibility with anionic co-surfactants [1].

Microbiologically Active Amidoamine Intermediate for Industrial Water Treatment

Amidoamine surfactants with additional amine functionality have demonstrated biological activity against both Gram-positive and Gram-negative bacteria. The target compound's bis-amine headgroup may enhance adsorption onto negatively charged microbial surfaces, while the C18 chain provides hydrophobic membrane disruption. This makes it a candidate backbone for quaternized biocides used in cooling water, oilfield, or preservative applications, where the lower CMC (vs. C12/C14 analogs) enables biocidal efficacy at reduced active concentrations .

Application
Selection Property
Validation Focus
Specialty surfactant synthesis
Primary amine reactivity
Derivatization pathways and CMC tuning
Energy-efficient formulations
Ambient-temperature fluidity
Cold-process compatibility and stability
Industrial biocide intermediate
Cationic adsorption potential
Antimicrobial activity at low CMC
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